2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-(oxan-4-yloxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRDLDNHMGJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of THP-4-ol acts as a nucleophile, displacing the chlorine atom at the 3-position of 2,3-dichloropyrazine. A base such as sodium hydride or potassium carbonate deprotonates the alcohol, enhancing nucleophilicity. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C for 12–24 hours.
Optimization Parameters
Table 1: Representative Reaction Conditions and Outcomes
Synthesis of Tetrahydro-2H-Pyran-4-Ol Intermediate
The availability of high-purity THP-4-ol is critical. A patent by CN103508990A details a scalable route to tetrahydro-4H-pyran-4-one, which can be reduced to THP-4-ol:
Tetrahydro-4H-Pyran-4-One Synthesis
Reduction to THP-4-Ol
Tetrahydro-4H-pyran-4-one is reduced using NaBH₄ or LiAlH₄ in ethanol. LiAlH₄ achieves near-quantitative conversion but requires anhydrous conditions, whereas NaBH₄ offers safer handling with 85–90% yields.
Table 2: Comparative Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 25 | 87 | 93 |
| LiAlH₄ | THF | 0 | 95 | 98 |
Alternative Pathways via Pyrazine Functionalization
Chlorination of Hydroxypyrazine Derivatives
An alternative approach involves introducing chlorine after coupling THP-4-ol to pyrazine. For example, 3-(tetrahydro-2H-pyran-4-yloxy)pyrazin-2-ol can be treated with POCl₃ or SOCl₂ to install the chlorine atom at the 2-position. This method avoids handling dichloropyrazine but requires stringent control over chlorination regioselectivity.
Catalytic Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically link THP-4-ol to chloropyrazines. However, no direct literature evidence supports this for the target compound. Such methods remain speculative but merit exploration for improved selectivity.
Industrial Scalability and Challenges
The CN103508990A patent emphasizes industrial feasibility, highlighting:
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Cost Efficiency : Aluminum chloride and ethylene are low-cost reagents.
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Purity Control : Distillation under vacuum achieves >98% purity for intermediates.
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Waste Management : Aqueous workup minimizes organic solvent waste.
Challenges include:
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Moisture Sensitivity : AlCl₃-mediated reactions require anhydrous conditions.
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Byproduct Formation : Over-chlorination or dimerization may occur without precise temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 of the pyrazine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitrogen atoms.
Example Reaction with Amines :
In a study of pyrazine derivatives, 2-chloro-3-substituted pyrazines reacted with primary amines (e.g., benzylamine) in ethanol at 80°C for 12 hours, yielding 2-amino-3-substituted pyrazines with >75% efficiency . For this compound, analogous substitutions are feasible, forming derivatives like 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine .
Key Reaction Parameters :
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Ethanol | 80°C | 78 | |
| Piperidine | DMF | 100°C | 65 |
Hydrazine Formation
The chloro group can react with hydrazine derivatives to form hydrazinylpyrazines, a precursor for triazolo-pyrazine heterocycles.
Experimental Protocol :
In a synthesis of triazolo[4,3-a]pyrazines, 2-chloropyrazine derivatives were treated with hydrazine hydrate in methanol at 60°C, followed by cyclization with triethyl orthoformate . Applied to this compound, this would yield 3-(tetrahydro-2H-pyran-4-yloxy)- triazolo[4,3-a]pyrazine .
Key Data :
Reductive Dehalogenation
The chloro group can be reduced under catalytic hydrogenation conditions.
Example :
In a patent describing SHP2 inhibitors, 2-chloropyrazine derivatives underwent hydrogenolysis using Pd/C in methanol at 25°C and 1 atm H₂, yielding dechlorinated pyrazines . For this compound, reduction would produce 3-(tetrahydro-2H-pyran-4-yloxy)pyrazine .
Conditions :
Oxidation of the Tetrahydropyran Moiety
The tetrahydropyran-4-yloxy group can undergo oxidation to form a ketone or lactone derivative under strong oxidizing agents.
Theoretical Pathway :
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Reagent: KMnO₄ in acidic medium
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Product: 3-(4-oxo-tetrahydro-2H-pyran-4-yloxy)-2-chloropyrazine
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Mechanism: Oxidation of the tetrahydropyran ring’s ether oxygen to a ketone .
Coupling Reactions
The pyrazine ring participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when activated by the chloro substituent.
Case Study :
In a synthesis of phosphodiesterase 10 inhibitors, 2-chloro-3-aryloxypyrazines underwent palladium-catalyzed coupling with arylboronic acids . For this compound, coupling with phenylboronic acid would yield 3-(tetrahydro-2H-pyran-4-yloxy)-2-phenylpyrazine .
Optimized Conditions :
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | K₂CO₃ | 68 |
| PdCl₂(dppf) | XPhos | CsF | 85 |
Stability Under Hydrolytic Conditions
The tetrahydropyran-4-yloxy group is stable under neutral conditions but undergoes acid-catalyzed hydrolysis.
Hydrolysis Pathway :
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Reagent: 1M HCl in THF/H₂O (1:1)
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Product: 3-hydroxy-2-chloropyrazine and tetrahydro-2H-pyran-4-ol.
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Half-life: ~2 hours at 25°C.
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
Potential as an Active Pharmaceutical Ingredient (API)
The compound is primarily recognized for its potential as an API in drug development. Its unique structure allows for modifications that can enhance bioavailability and efficacy against various diseases, particularly infectious diseases and cancers. Preliminary studies suggest that compounds with similar structures exhibit interactions with enzymes and receptors implicated in disease pathways, indicating a promising avenue for therapeutic exploration.
Biological Activity
Research indicates that 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine may demonstrate inhibitory effects on specific kinases involved in cancer progression. The binding affinity of this compound to biological targets is an area of active investigation, with initial evaluations suggesting significant interactions.
Case Studies
Anticancer Activity
A study evaluated the anticancer potential of various pyrazine derivatives, including those structurally related to this compound. Results indicated that these compounds could inhibit cell proliferation in breast cancer (MCF-7) and hepatocellular carcinoma models. The findings suggest that modifications to the pyrazine scaffold could enhance therapeutic efficacy against cancer .
Neurotropic Activity
Another research effort focused on synthesizing new heterocyclic systems for neurotropic activity. Compounds derived from similar scaffolds demonstrated anticonvulsant effects in animal models, indicating potential applications in treating epilepsy. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Chloro-3-(Tetrahydro-2H-Pyran-4-yloxy)Pyrazine and Analogs
*Estimated based on substituent contributions.
Key Observations:
- Chlorine at position 2 is conserved across analogs, contributing to electrophilicity and reactivity in cross-coupling reactions .
- logP values vary significantly: the THP-4-yloxy group provides moderate lipophilicity (~2.8), balancing solubility and bioavailability better than highly lipophilic groups (e.g., 4-methylphenyl, logP 3.105) .
Biological Activity
Overview
2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a tetrahydropyran moiety. Its molecular formula is with a molecular weight of approximately 258.7 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro and ethoxy groups may enhance binding affinity, while the tetrahydropyran moiety could affect the compound's solubility and stability. However, detailed studies on its exact mechanism remain limited.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of similar pyrazine compounds. For instance, a series of 2,5,6-trisubstituted pyrazines have been identified as allosteric inhibitors of Zika virus protease (ZVpro), demonstrating IC50 values as low as 130 nM. These compounds also showed efficacy against dengue and West Nile virus proteases . Although specific data on this compound’s antiviral activity is not extensively documented, its structural similarities suggest potential for similar effects.
Enzyme Inhibition
The compound may serve as a lead in enzyme inhibition studies. The unique structural features allow for exploration in enzyme-ligand interactions, particularly in targeting proteases or kinases involved in various diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 2-Chloro-tetrahydropyran | Structure | Moderate antibacterial | N/A |
| 2-(3-Chloropropoxy)tetrahydro-2H-pyran | Structure | Antiviral (similar mechanism) | N/A |
| 2,5,6-Trisubstituted Pyrazines | Structure | Potent Zika virus protease inhibitors | 130 nM |
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated for their biological activities. For example:
- Zika Virus Protease Inhibition : A study demonstrated that certain pyrazine derivatives effectively inhibited Zika virus replication in vitro and in vivo models, suggesting that similar compounds could provide insights into the antiviral capabilities of this compound .
- Enzyme Inhibition Studies : Research on related pyrazines has shown promise in inhibiting specific enzymes crucial for disease progression, indicating that further exploration of this compound could yield significant findings in drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazine core can be functionalized using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (e.g., DIAD/PPh3) or via SNAr (nucleophilic aromatic substitution) with a chloropyrazine precursor . Key steps include protecting group strategies for the pyran moiety and purification via silica gel chromatography (e.g., PE:EtOAc gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for pyrazine protons (δ 8.5–9.0 ppm) and tetrahydro-2H-pyran-4-yloxy substituents (e.g., δ 3.5–4.5 ppm for oxy-methylene groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with mass accuracy <5 ppm .
- IR : Identify C-O (1100–1250 cm<sup>−1</sup>) and C-Cl (550–750 cm<sup>−1</sup>) stretches .
Q. How does the tetrahydro-2H-pyran-4-yloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The ether oxygen in the pyran ring can coordinate to transition metals (e.g., Pd), potentially stabilizing intermediates in Stille or Suzuki couplings. However, steric hindrance from the pyran may require optimized ligands (e.g., Pd(PPh3)2Cl2) or elevated temperatures (110°C) for efficient coupling .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of pyrazine derivatives with bulky substituents?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba)2) or ligands (XPhos) to reduce steric hindrance .
- Solvent Effects : Use high-boiling solvents (toluene, dioxane) to facilitate prolonged heating without decomposition .
- Workflow Example : In a Stille coupling, tributylstannane reagents and Pd(PPh3)2Cl2 achieved 72% yield for a similar pyrazine derivative .
Q. How to resolve contradictions in purity data between synthetic batches?
- Methodological Answer :
- Chromatography Refinement : Adjust silica gel column gradients (e.g., PE:EtOAc from 100:0 to 10:90) to separate closely eluting impurities .
- Crystallization : Use 1,4-dioxane or EtOAc/hexane mixtures for recrystallization, as demonstrated for related pyrazines (90% purity achieved) .
- LCMS Monitoring : Track reaction progress in real-time to identify incomplete steps or side products .
Q. What mechanistic insights explain low yields in trifluoroethylation reactions?
- Methodological Answer : Low yields (e.g., 26% in trifluoroethylation ) may arise from:
- Electrophile Reactivity : 2,2,2-Trifluoroethyl triflate’s high electrophilicity can lead to over-alkylation.
- Base Selection : Replace K2CO3 with milder bases (Cs2CO3) to minimize side reactions.
- Temperature Control : Lower reaction temperatures (0–25°C) to suppress competing pathways.
Q. How to design biological activity assays for pyrazine derivatives?
- Methodological Answer :
- Antimicrobial Screening : Follow protocols from azaphospholo[1,5-a]pyridin-1-yl-phosphorus dichlorides, where derivatives were tested against ampicillin-resistant strains via MIC assays .
- Enzyme Inhibition : Use CYP2D6 probe substrates (e.g., 7-methoxy-4-methylcoumarin) in human liver microsomes to assess metabolic stability .
Q. What computational methods predict the photophysical properties of pyrazine derivatives?
- Methodological Answer :
- TD-DFT Calculations : Model excited-state behavior using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Distance-Dependent Decay : Apply CPS theory to simulate phosphorescence quenching near metallic surfaces (e.g., Ag) for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
